molecular formula C28H42Na2O6S2 B12768189 Naphthalenedisulfonic acid, diisononyl-, disodium salt CAS No. 65451-61-8

Naphthalenedisulfonic acid, diisononyl-, disodium salt

Cat. No.: B12768189
CAS No.: 65451-61-8
M. Wt: 584.7 g/mol
InChI Key: FWELJFNYYIQXFG-UHFFFAOYSA-L
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Description

Naphthalenedisulfonic acid, diisononyl-, disodium salt is a chemical compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a naphthalene ring, with diisononyl groups and disodium ions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenedisulfonic acid, diisononyl-, disodium salt typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfur trioxide (SO₃) in the presence of oleum (a solution of SO₃ in sulfuric acid). This reaction introduces sulfonic acid groups into the naphthalene ring, forming naphthalenedisulfonic acid. The diisononyl groups are then introduced through a subsequent reaction, and the final product is neutralized with sodium hydroxide (NaOH) to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Naphthalenedisulfonic acid, diisononyl-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid (ClSO₃H) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds.

Scientific Research Applications

Naphthalenedisulfonic acid, diisononyl-, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.

    Industry: The compound is utilized in the manufacture of detergents, surfactants, and water treatment chemicals.

Mechanism of Action

The mechanism of action of naphthalenedisulfonic acid, diisononyl-, disodium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,5-disulfonic acid: Another isomer of naphthalenedisulfonic acid with similar properties but different substitution patterns.

    Naphthalene-2,6-disulfonic acid: A compound with sulfonic acid groups at different positions on the naphthalene ring.

    Naphthalene-1,3,5-trisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups.

Uniqueness

Naphthalenedisulfonic acid, diisononyl-, disodium salt is unique due to the presence of diisononyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.

Properties

CAS No.

65451-61-8

Molecular Formula

C28H42Na2O6S2

Molecular Weight

584.7 g/mol

IUPAC Name

disodium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate

InChI

InChI=1S/C28H44O6S2.2Na/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

FWELJFNYYIQXFG-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[Na+].[Na+]

Origin of Product

United States

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